![molecular formula C4H4ClNO3 B3114886 1,3-Oxazole-4-carboxylic acid hydrochloride CAS No. 2055119-39-4](/img/structure/B3114886.png)
1,3-Oxazole-4-carboxylic acid hydrochloride
Overview
Description
1,3-Oxazole-4-carboxylic acid, also known as 4-Oxazolecarboxylic acid, is a chemical compound with the molecular formula C4H3NO3 . It is a white to light reddish-yellow crystalline powder . It is used in the preparation of heterocyclic compounds as STING agonists for the treatment of cancer .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole, a compound similar to 1,3-oxazole-4-carboxylic acid, involves the condensation of hydrazides with carbon disulfide, potassium hydroxide, and ethanol or intermolecular condensation of acid hydrazide with carboxylic acid in the presence of cyclising agents such as phosphorous oxychloride, polyphosphoric acid, acetic anhydride .Molecular Structure Analysis
The molecular structure of 1,3-Oxazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1cocn1
. The molecular weight of the compound is 113.07 g/mol . Physical And Chemical Properties Analysis
1,3-Oxazole-4-carboxylic acid is a solid substance with a melting point range of 138-142 °C . It is a white to light reddish-yellow crystalline powder .Mechanism of Action
Target of Action
It’s known that oxazole derivatives can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the oxazole ring and carboxylic acid group may influence the compound’s interaction with its targets .
Biochemical Pathways
Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Oxazole derivatives have been reported to exhibit various biological activities, such as antiviral, antitumor, and anti-inflammatory effects .
Advantages and Limitations for Lab Experiments
1,3-Oxazole-4-carboxylic acid hydrochloride has several advantages and limitations for lab experiments. It is readily available and relatively easy to synthesize. It exhibits potent anti-inflammatory and analgesic activities, making it a useful tool for studying the mechanisms of inflammation and pain. However, it has been found to exhibit low solubility in water, which can limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully considered when using it in lab experiments.
Future Directions
There are several future directions for the study of 1,3-Oxazole-4-carboxylic acid hydrochloride. One potential direction is the investigation of its potential as an anticancer agent. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in clinical settings. Another potential direction is the development of novel derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, the mechanisms of action of this compound need to be further elucidated, which can lead to the development of more targeted and effective therapies for various diseases.
Conclusion
In conclusion, this compound is an important intermediate in the synthesis of various biologically active compounds. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, and has been investigated for its potential as an anticancer agent. Its mechanisms of action and potential therapeutic applications need to be further studied, and novel derivatives with improved pharmacological properties need to be developed.
Scientific Research Applications
1,3-Oxazole-4-carboxylic acid hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, this compound has been found to exhibit antimicrobial, antifungal, and antiviral activities.
Safety and Hazards
1,3-Oxazole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or comes in contact with skin or eyes, appropriate first aid measures should be taken .
properties
IUPAC Name |
1,3-oxazole-4-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDMCSQIFQWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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